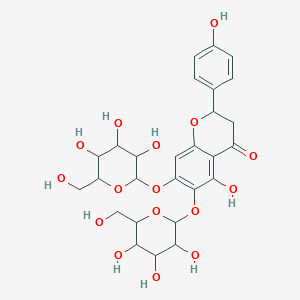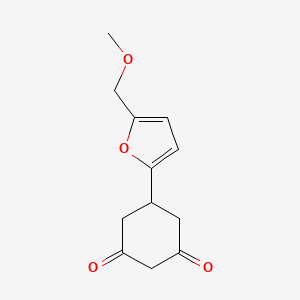![molecular formula C9H12ClNO2 B12110843 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12110843.png)
4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(methylamino)ethyl]phenol , is a chemical compound with the molecular formula C9H13NO. It features a phenolic ring substituted with a chlorine atom and an aminoethyl group bearing a hydroxyl group. The compound’s systematic name is 4-chloro-3-(1-hydroxy-2-(methylamino)ethyl)phenol .
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound involve the introduction of the chloro group and subsequent modification of the phenolic ring. Specific methods may include nucleophilic substitution or electrophilic aromatic substitution reactions.
Analyse Chemischer Reaktionen
Reactivity: 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) could yield an amino group.
Substitution: Substitution reactions at the phenolic position are possible.
Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide) can introduce the chlorine atom.
Hydroxylation: Hydroxylating agents (e.g., sodium hydroxide, hydrogen peroxide) can introduce the hydroxyl group.
Reduction: Reducing agents (e.g., sodium borohydride) facilitate reduction reactions.
Major Products: The major products depend on reaction conditions and substituents. Potential products include chlorinated derivatives, hydroxylated compounds, and reduced forms.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol finds applications in various fields:
Chemistry: As a building block for drug synthesis or ligand design.
Biology: Studying its interactions with enzymes or receptors.
Medicine: Investigating its potential therapeutic properties.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, researchers often compare it to related phenolic compounds in terms of reactivity, pharmacology, and applications.
Eigenschaften
Molekularformel |
C9H12ClNO2 |
|---|---|
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
4-chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H12ClNO2/c1-11-5-9(13)7-4-6(12)2-3-8(7)10/h2-4,9,11-13H,5H2,1H3 |
InChI-Schlüssel |
GNOJWXXZHRSIPN-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=C(C=CC(=C1)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12110808.png)


![Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12110829.png)
![3-[4-(Butan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B12110831.png)


